
CP-466722
Übersicht
Beschreibung
CP-466722 ist ein potenter und reversibler Inhibitor der Ataxia-Telangiectasie-mutierten (ATM) Kinase. Es ist bekannt für seine hohe Spezifität mit einem IC50-Wert von 0,41 μM und hemmt nicht die Phosphoinositid-3-Kinase (PI3K) oder andere eng verwandte PI3K-ähnliche Proteinkinase (PIKK) -Familienmitglieder
Wissenschaftliche Forschungsanwendungen
CP-466722 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den wichtigsten Anwendungen gehören:
Krebsforschung: this compound wird verwendet, um die Rolle der ATM-Kinase in Krebszellen zu untersuchen und potenzielle Krebstherapien zu entwickeln.
DNA-Schadensantwort: Die Verbindung wird verwendet, um die DNA-Schadensantwortwege und die Rolle der ATM-Kinase bei der Koordination des Zellzyklusfortschritts mit der DNA-Reparatur zu untersuchen.
Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer ATM-Kinase-Inhibitoren mit verbesserter Potenz und Selektivität.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Aktivität der ATM-Kinase hemmt. Die ATM-Kinase ist ein wichtiger Regulator der DNA-Schadensantwort, und ihre Hemmung führt zur Störung der Zellzyklus-Kontrollpunkte und zur Akkumulation von DNA-Schäden . Die Verbindung bindet an die aktive Stelle der ATM-Kinase und verhindert ihre Phosphorylierung und Aktivierung. Diese Hemmung führt zur Unterdrückung nachgeschalteter Signalwege, die an der DNA-Reparatur und der Zellzyklusregulation beteiligt sind .
Wirkmechanismus
Target of Action
The primary target of CP-466722 is the ATM (Ataxia Telangiectasia Mutated) serine/threonine kinase . ATM is a member of the PI3K family of kinases and plays a crucial role in the DNA damage response (DDR) pathway .
Mode of Action
This compound acts as a selective and reversible inhibitor of the ATM kinase . It inhibits ionizing radiation-induced ATM autophosphorylation and phosphorylation of the ATM targets such as SMC1, Chk2, and p53 . It is selective for ATM over PI3K and PIKK .
Biochemical Pathways
The ATM kinase, inhibited by this compound, is implicated in the DNA damage response (DDR) pathway . When DNA damage occurs, the ATM kinase is activated and initiates a cascade of events including the phosphorylation of key proteins involved in DNA repair and cell cycle checkpoints .
Pharmacokinetics
As a small molecule drug , it is expected to have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that influence its bioavailability
Result of Action
The inhibition of ATM kinase by this compound disrupts ATM-dependent cell cycle checkpoints . This can lead to increased sensitivity of cells to ionizing radiation . It has also been found to be cytotoxic to certain types of cancer cells .
Biochemische Analyse
Biochemical Properties
CP-466722 plays a significant role in biochemical reactions. It inhibits ATM-dependent phosphorylation and disrupts ATM function . The compound interacts with the ATM enzyme, a serine/threonine protein kinase that is critical in the cellular response to DNA double-strand breaks .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ATM kinase activity induced by ionizing radiation (IR) . This inhibition can rapidly and completely reverse, potentially increasing the sensitivity of tumor cells to IR .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the ATM enzyme. It exerts its effects at the molecular level by inhibiting ATM-dependent phosphorylation . This results in the disruption of ATM function, which plays a crucial role in the cellular response to DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and does not degrade rapidly . Long-term effects on cellular function observed in in vitro or in vivo studies include increased sensitivity to IR .
Metabolic Pathways
This compound is involved in the ATM signaling pathway, which is a critical pathway in the response to DNA damage
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CP-466722 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Chinazolinkernes und die anschließende Funktionalisierung, um die Pyridin- und Triazolmoietäten einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CP-466722 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chinazolin- und Triazolringe hauptsächlich Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu verhindern .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen organische Lösungsmittel wie DMSO, Katalysatoren und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden häufig bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Ausbeute zu optimieren .
Geformte Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen. Diese Derivate werden verwendet, um die Struktur-Aktivitäts-Beziehung zu untersuchen und für Forschungszwecke potentere Analoga zu entwickeln .
Vergleich Mit ähnlichen Verbindungen
CP-466722 ist einzigartig in seiner hohen Spezifität für die ATM-Kinase und seinem reversiblen Hemmmechanismus. Ähnliche Verbindungen umfassen:
KU-55933: Ein weiterer ATM-Kinase-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
Diese Verbindungen verfolgen das gemeinsame Ziel, die ATM-Kinase zu zielen, unterscheiden sich jedoch in ihren chemischen Strukturen, ihrer Potenz und ihren Selektivitätsprofilen.
Biologische Aktivität
CP-466722 is a selective inhibitor of the ATM (Ataxia Telangiectasia Mutated) kinase, which plays a crucial role in the cellular response to DNA damage, particularly double-strand breaks. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the sensitivity of tumor cells to radiation therapy.
This compound primarily inhibits ATM kinase activity, which is essential for the activation of signaling pathways that coordinate cell cycle progression and DNA repair in response to DNA damage. Inhibition of ATM leads to disrupted phosphorylation events associated with cell cycle checkpoints, particularly affecting proteins like p53 and KAP1, which are critical for cellular responses to stress and damage.
Key Findings:
- IC50 Value : this compound exhibits an IC50 value of 0.41 μM, indicating its potency as an ATM inhibitor .
- Non-Toxicity : The compound has been characterized as non-toxic in various human cell lines, including primary fibroblasts and several tumor cell lines .
- Reversible Inhibition : The inhibition of ATM activity by this compound is rapid and reversible, allowing for transient modulation of ATM function without long-term cellular toxicity .
Sensitization to Ionizing Radiation (IR)
One of the most significant biological activities of this compound is its ability to sensitize tumor cells to ionizing radiation. Studies have shown that even short-term exposure to this compound can enhance the effectiveness of radiation therapy by impairing the ability of cancer cells to repair DNA damage.
- Clonogenic Survival Assays : These assays demonstrated that transient inhibition of ATM is sufficient to sensitize cells to IR, suggesting that short-duration treatment with this compound could enhance tumor cell killing during radiotherapy .
Induction of Apoptosis
While this compound is primarily noted for its role in radiosensitization, it has also been observed to induce apoptosis in certain cancer cell lines, including MCF-7 and SKBr-3. This dual action may enhance its therapeutic potential in cancers that are resistant to conventional treatments .
In Vitro Studies
In vitro experiments have consistently shown that this compound effectively inhibits ATM-dependent phosphorylation events across various cell lines:
Cell Line | Treatment Concentration | Effect on pATM | Effect on Cell Cycle |
---|---|---|---|
MCF-7 | 10 μM | Decreased | Increased G2/M phase |
HeLa | 6 μM | Decreased | Increased G2/M phase |
SKBr-3 | 10 μM | Decreased | Increased G2/M phase |
These results indicate a clear pattern where this compound not only inhibits key phosphorylation events but also alters the cell cycle dynamics favorably towards radiosensitization .
In Vivo Studies
Recent studies have extended the findings into animal models. For instance, mice injected with lung cancer cells showed reduced metastatic potential when treated with this compound, highlighting its potential beyond just radiosensitization:
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)-5-pyridin-2-yl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-25-13-7-10-12(8-14(13)26-2)20-9-21-16(10)24-17(18)22-15(23-24)11-5-3-4-6-19-11/h3-9H,1-2H3,(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRKJBKDGCSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3C(=NC(=N3)C4=CC=CC=N4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659313 | |
Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080622-86-1 | |
Record name | 1-(6,7-Dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1080622-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action for 1-(6,7-dimethoxyquinazolin-4-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (CP466722)?
A: CP466722 functions as a potent and reversible inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase [, , ]. ATM is a critical regulator of cellular responses to DNA double-strand breaks (DSBs) []. Upon DSB formation, ATM is activated and phosphorylates downstream targets like p53, Chk2, BRCA1, and KAP1, ultimately influencing cell cycle progression and DNA repair processes [].
Q2: How does inhibition of ATM kinase by CP466722 affect cancer cells?
A: Inhibition of ATM kinase by CP466722 disrupts the DNA damage response pathway [, ]. This disruption has been shown to sensitize tumor cells to ionizing radiation, making them more susceptible to the cytotoxic effects of radiotherapy [, ].
Q3: Is CP466722 selective for ATM kinase?
A: While CP466722 was initially identified as an ATM kinase inhibitor, subsequent research using chemoproteomic profiling revealed that it also binds strongly to activin receptor-like kinase 2 (ALK2) []. This finding suggests that CP466722 may have a broader target profile than initially thought and could potentially be explored for therapeutic purposes in diseases involving ALK2, such as fibrodysplasia ossificans progressiva [].
Q4: What is the significance of the reversible nature of CP466722's inhibition of ATM kinase?
A: The reversibility of CP466722's inhibitory action on ATM kinase is a significant advantage. It allows researchers to study the dynamic nature of ATM kinase activity and its downstream effects []. This characteristic also suggests that transient inhibition of ATM kinase by CP466722 might be sufficient to enhance the therapeutic efficacy of radiotherapy [].
Q5: How does CP466722 affect glucose transport?
A: Studies have indicated that CP466722 can reduce glucose transport, specifically the transport mediated by glucose transporter 1 (GLUT1) []. This effect is linked to ATM's role in regulating GLUT1 localization and trafficking through phosphorylation of the GLUT1 S490 site [, ]. Inhibiting ATM with CP466722 diminishes cell surface GLUT1 and reduces glucose transport in muscle cells [].
Q6: Are there any potential biomarkers for predicting the efficacy of CP466722?
A: While specific biomarkers for CP466722 efficacy haven't been definitively established, research suggests that ATM activation itself could serve as a potential biomarker for radiation exposure and might correlate with treatment response []. Further investigation into specific downstream targets of ATM or other molecules involved in the DNA damage response pathway could reveal more precise biomarkers for predicting CP466722's effectiveness.
Q7: Has CP466722 been tested in clinical trials?
A: While CP466722 has shown promise in preclinical studies, it has not yet progressed to clinical trials []. More research is needed to determine its safety, efficacy, and potential clinical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.